molecular formula C7H10ClF4N B2554730 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1955547-12-2

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No. B2554730
CAS RN: 1955547-12-2
M. Wt: 219.61
InChI Key: YKVQMGBTQSMAJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” is not clearly described in the available resources .


Chemical Reactions Analysis

Information on the chemical reactions involving “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” are not fully described. It is known that the compound has a molecular weight of 219.61 .

Scientific Research Applications

Electrophilic Fluorination Agent

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride is highlighted for its electrophilic fluorination capabilities, particularly in the fluorination of aromatic rings, olefins, and other organic compounds. This property is leveraged to introduce fluorine atoms into organic molecules, enhancing their reactivity and physical properties, which is crucial in pharmaceuticals and agrochemicals development. The research by Poss and Shia (1999) on "1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)" demonstrates the potential of related structures in fluorinating various substrates under mild conditions, showcasing the versatility of such compounds in organic synthesis (Poss & Shia, 1999).

Organic Synthesis Applications

Recent advancements emphasize the role of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride derivatives in organic synthesis, beyond just fluorination. For instance, its derivative, Selectfluor, is not only a prominent electrophilic fluorinating agent but also serves as a "fluorine-free" functional reagent in various organic reactions, including oxidations and radical initiations. This broadens the utility of such compounds in synthesizing complex organic molecules with high efficiency and selectivity. Yang et al. (2020) review highlights the multifaceted applications of Selectfluor in organic synthesis, demonstrating its role as a transition metal oxidant and in "fluorine-free" functionalizations over recent years (Yang et al., 2020).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of azaspirocycles, incorporating elements like 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride, showcases the compound's utility in generating complex heterocyclic structures. These structures are pivotal in drug discovery, providing scaffolds for developing new therapeutic agents. The work by Wipf et al. (2004) on the synthesis of azaspirocycles illustrates the innovative use of such compounds in creating functionalized pyrrolidines, piperidines, and azepines, which are significant for chemistry-driven drug discovery (Wipf et al., 2004).

Mechanism of Action

The mechanism of action of “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” is not described in the available resources .

Safety and Hazards

The safety information available indicates that “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” may pose certain hazards. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F4N.ClH/c8-6(9)5(7(6,10)11)1-3-12-4-2-5;/h12H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVQMGBTQSMAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C2(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride

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